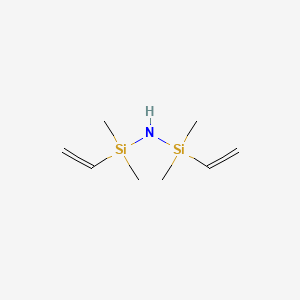

1,1,3,3-Tetrametil-1,3-divinildisilazano

Descripción general

Descripción

1,1,3,3-Tetramethyl-1,3-divinyldisilazane is an organosilicon compound with the molecular formula C8H19NSi2. It is commonly used in the production of silicone rubber, silicone resin, and silicone gel . This compound is known for its ability to cross-link with polyhydromethylsiloxane in the presence of Karstedt’s catalyst .

Aplicaciones Científicas De Investigación

1,1,3,3-Tetramethyl-1,3-divinyldisilazane has a wide range of scientific research applications, including:

Chemistry: Used as a cross-linking agent in the synthesis of silicone-based materials.

Biology: Employed in the modification of biological surfaces to enhance biocompatibility.

Medicine: Utilized in the development of medical-grade silicone products.

Industry: Applied in the manufacturing of high-performance silicone rubbers and resins.

Mecanismo De Acción

Target of Action

1,1,3,3-Tetramethyl-1,3-divinyldisilazane, also known as DVTMDS, is primarily used as a ligand in organometallic chemistry . It is a component of Karstedt’s catalyst , which is widely used in the catalysis of hydrosilylation reactions .

Mode of Action

DVTMDS interacts with its targets by acting as a ligand, forming complexes with metals . In the context of Karstedt’s catalyst, it forms a complex with platinum, facilitating the catalysis of hydrosilylation reactions .

Biochemical Pathways

The primary biochemical pathway involving DVTMDS is the hydrosilylation reaction . This reaction involves the addition of silicon-hydrogen bonds to unsaturated bonds such as carbon-carbon double bonds . DVTMDS, as a part of Karstedt’s catalyst, plays a crucial role in facilitating this reaction .

Pharmacokinetics

It’s important to note that dvtmds is a volatile liquid at room temperature , which could influence its handling and storage.

Result of Action

The result of DVTMDS’s action as a part of Karstedt’s catalyst is the facilitation of hydrosilylation reactions . These reactions are crucial in the production of a variety of silicon-based organic compounds .

Action Environment

The action of DVTMDS is influenced by environmental factors such as temperature and pressure . For instance, DVTMDS is a volatile liquid with a boiling point of 161-163 °C , indicating that it can readily evaporate at high temperatures. Therefore, it is typically stored at temperatures between 2-8°C to maintain its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

1,1,3,3-Tetramethyl-1,3-divinyldisilazane plays a significant role in biochemical reactions, particularly in the synthesis of silicone-based materials. It interacts with enzymes such as polyhydromethylsiloxane, facilitating the cross-linking process. The nature of these interactions involves the formation of strong covalent bonds between the silicon atoms in 1,1,3,3-Tetramethyl-1,3-divinyldisilazane and the hydrogen atoms in polyhydromethylsiloxane .

Cellular Effects

The effects of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane on various types of cells and cellular processes are not extensively documented. It is known that this compound can influence cell function by altering cell signaling pathways and gene expression. The presence of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane in cellular environments may lead to changes in cellular metabolism, although specific details on these effects are limited .

Molecular Mechanism

At the molecular level, 1,1,3,3-Tetramethyl-1,3-divinyldisilazane exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in the synthesis of silicone-based materials. The compound’s ability to form covalent bonds with polyhydromethylsiloxane is a key aspect of its mechanism of action. Additionally, 1,1,3,3-Tetramethyl-1,3-divinyldisilazane may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane can change over time. The compound is known to be sensitive to moisture and can hydrolyze in the presence of water. This hydrolytic sensitivity can affect the stability and degradation of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane over time. Long-term effects on cellular function have not been extensively studied, but the compound’s stability and degradation are important considerations in laboratory experiments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetramethyl-1,3-divinyldisilazane can be synthesized through the hydrolysis of vinyldimethylmethoxysilane. The reaction involves the use of a catalyst, typically Karstedt’s catalyst, to facilitate the cross-linking process . The reaction conditions generally include a solvent-free environment to obtain non-porous polysiloxane-silazane networks .

Industrial Production Methods

In industrial settings, the production of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane involves large-scale hydrolysis reactions under controlled conditions. The use of high-purity reagents and catalysts ensures the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1,1,3,3-Tetramethyl-1,3-divinyldisilazane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form siloxane derivatives.

Reduction: It can be reduced to form simpler silazane compounds.

Substitution: The vinyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane include:

Oxidizing agents: Such as hydrogen peroxide and ozone.

Reducing agents: Such as lithium aluminum hydride.

Substituting agents: Such as halogens and alkylating agents.

Major Products

The major products formed from these reactions include siloxane derivatives, simpler silazane compounds, and various substituted organosilicon compounds .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 1,1,3,3-Tetramethyl-1,3-divinyldisilazane include:

1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: An organosilicon compound used as a ligand in organometallic chemistry.

Dimethoxymethylvinylsilane: Used in the synthesis of silicone-based materials.

Vinyltrimethoxysilane: Employed in the production of silicone resins and rubbers.

Uniqueness

1,1,3,3-Tetramethyl-1,3-divinyldisilazane is unique due to its ability to form non-porous polysiloxane-silazane networks under solvent-free conditions . This property makes it particularly valuable in the production of high-performance silicone materials.

Actividad Biológica

1,1,3,3-Tetramethyl-1,3-divinyldisilazane (commonly referred to as DVTMDS) is a silazane compound with significant applications in materials science and organic chemistry. It is primarily utilized in the synthesis of silicone materials and as a coupling agent in various chemical processes. This article aims to explore the biological activity of DVTMDS, focusing on its interactions in biological systems, potential toxicity, and applications in biomedical fields.

- Molecular Formula : C₈H₁₉NSi₂

- Molecular Weight : 185.42 g/mol

- Appearance : Colorless to light yellow liquid

- Boiling Point : 160 °C

- Flash Point : 34 °C

- Density : 0.819 g/mL

- Solubility : Hydrolyzes in water; soluble in organic solvents like methanol .

Toxicological Profile

DVTMDS has been assessed for its toxicological properties due to its application in various industrial processes. The compound is classified as flammable and can cause severe skin burns and eye damage upon contact. Inhalation or ingestion poses risks of respiratory distress and gastrointestinal irritation . The safety data indicates that it should be handled with caution, using appropriate personal protective equipment.

Cellular Interactions

The biological activity of DVTMDS is largely influenced by its ability to interact with cellular components. Studies have shown that silane compounds can modify the surfaces of biomaterials, enhancing cell adhesion and proliferation. This property is particularly relevant in tissue engineering applications where scaffold materials are designed to support cell growth .

Applications in Biomedical Fields

- Tissue Engineering : DVTMDS is utilized in the development of porous polymer scaffolds that mimic the extracellular matrix (ECM). These scaffolds facilitate cell attachment and growth, making them suitable for applications in regenerative medicine .

- Drug Delivery Systems : The compound's ability to form stable siloxane networks allows for the encapsulation of therapeutic agents. This property can be exploited to create controlled-release systems that improve drug bioavailability .

- Adhesion Promoters : DVTMDS acts as an adhesion promoter for various substrates, including glass and metals. This characteristic is essential in creating durable bonds between organic and inorganic materials, which is beneficial for biomedical devices .

Case Study 1: Silazane-based Scaffolds for Bone Regeneration

A study investigated the use of DVTMDS-derived scaffolds for bone tissue engineering. The results indicated that scaffolds synthesized from DVTMDS exhibited enhanced mechanical properties and improved biocompatibility compared to traditional polymeric scaffolds. The scaffolds supported osteoblast adhesion and proliferation, demonstrating potential for bone regeneration applications.

| Property | DVTMDS Scaffolds | Traditional Scaffolds |

|---|---|---|

| Mechanical Strength (MPa) | 15.2 ± 2.1 | 10.5 ± 1.5 |

| Cell Viability (%) | 90 ± 5 | 75 ± 10 |

Case Study 2: Drug Encapsulation Efficiency

Research on drug delivery systems using DVTMDS showed promising results in encapsulating anti-cancer drugs within siloxane networks. The encapsulation efficiency was reported at approximately 85%, with a controlled release profile over several days.

| Drug | Encapsulation Efficiency (%) | Release Rate (mg/day) |

|---|---|---|

| Doxorubicin | 85 ± 3 | 5 ± 0.5 |

| Paclitaxel | 80 ± 4 | 4 ± 0.4 |

Propiedades

IUPAC Name |

[[[ethenyl(dimethyl)silyl]amino]-dimethylsilyl]ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-9H,1-2H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUIWUCVZCRTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)N[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064770 | |

| Record name | Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7691-02-3 | |

| Record name | 1-Ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethylsilanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7691-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetramethyl-1,3-divinyldisilazane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007691023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(dimethylvinylsilyl)-1,1-dimethyl-1-vinylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3,3-TETRAMETHYL-1,3-DIVINYLDISILAZANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K53X6928T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.